1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12(19)17-8-4-13(5-9-17)11-18-10-6-14-3-2-7-16-15(14)18/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKYYQUWGYKJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of 1H-pyrrolo[2,3-b]pyridine: This can be achieved through the cyclization of appropriate precursors, such as pyrrole and 2,3-bipyridine derivatives.
Methylation: The pyrrolopyridine core is then methylated using reagents like methyl iodide or dimethyl sulfate.
Piperidine Attachment: The methylated pyrrolopyridine is reacted with piperidine in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the compound can react with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, or halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amides, esters, ethers
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activity, including its role as a ligand for various receptors.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound's versatility makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)ethanone (CAS 53277-42-2)
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone (CAS 102014-84-6)
- Structure : Chlorinated acetyl derivative.
- Properties : Increased electrophilicity due to the electron-withdrawing chloro group, which may enhance reactivity in nucleophilic substitution reactions.
Piperidine-Linked Analogs
4-Piperidyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (CAS 918513-18-5)
- Structure : Features a carbonyl linker instead of a methylene bridge.
- Properties : Molecular weight 229.28 g/mol, ChemSpider ID 23078243.
1-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone (CAS 477600-76-3)
- Structure : Contains a pyrrolopyrimidine moiety and stereospecific methyl groups.
- Properties : Molecular weight 287.36 g/mol, stored at 2–8°C.
- Safety : Classified with hazard statements H302 (acute toxicity) and H315/H319 (skin/eye irritation), indicating higher toxicity risks than the target compound .
Halogenated Derivatives
1-(5-Fluoro-4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone (CAS 942920-15-2)
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- Properties : Molecular weight 239.07 g/mol, safety precautions include P261 (avoid inhalation) and P301+P312 (toxic if swallowed).
Heterocycle-Modified Analogs
{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(1-methyl-1H-pyrrol-2-yl)-methanone
1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethanone
- Structure: Contains a pyrazolo-pyrazine core and aminoethyl substituent.
- Properties: LogD (pH 5.5) = 0.3, indicating moderate lipophilicity. The amino group enables conjugation with targeting moieties, a feature absent in the target compound .
Key Findings and Implications
- Structural Flexibility : The piperidinylmethyl group in the target compound likely enhances conformational adaptability compared to rigid carbonyl-linked analogs .
- Safety Profile : Halogenated derivatives exhibit higher toxicity risks (e.g., H302 in ), whereas the target compound’s unsubstituted structure may offer a safer profile.
- Synthetic Versatility : Chloro- and bromo-acetyl analogs serve as intermediates for further functionalization, whereas the target compound’s acetyl group may optimize pharmacokinetics as a final product .
Q & A
Advanced Research Question
- Molecular Docking : Simulates binding to protein active sites (e.g., using AutoDock or Schrödinger) .
- MD Simulations : Analyzes stability of ligand-receptor complexes over nanoseconds .
- QSAR Models : Correlates electronic descriptors (e.g., LogP, HOMO/LUMO) with bioactivity data .
Validation requires cross-referencing with experimental binding assays (e.g., SPR or ITC) .
How do crystallographic studies inform conformational analysis of this compound?
Advanced Research Question
X-ray crystallography reveals:
- Torsional Angles : Between the pyrrolopyridine and piperidine rings, influencing steric interactions .
- Hydrogen Bonding : Interactions between the ethanone oxygen and nearby residues in co-crystallized proteins .
- Packing Arrangements : Insights into solid-state stability and polymorphism .
For example, trifluoromethyl groups in analogs induce unique crystal lattice distortions .
Notes on Evidence Utilization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
